3-Acetamido-4,6-dichloro-2-nitrobenzoic acid
Overview
Description
3-Acetamido-4,6-dichloro-2-nitrobenzoic acid is a multifaceted organic compound characterized by its unique structural features, including an acetamido group, two chlorine atoms, and a nitro group attached to a benzoic acid backbone. This compound is of significant interest in various scientific fields due to its diverse applications and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-4,6-dichloro-2-nitrobenzoic acid typically involves multiple steps, starting with the nitration of 3,5-dichlorobenzoic acid to introduce the nitro group at the 2-position. Subsequent acetylation of the amino group forms the final product. Reaction conditions include the use of strong nitrating agents like concentrated nitric acid and sulfuric acid, followed by acetylation using acetic anhydride or acetyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Acetamido-4,6-dichloro-2-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions using various nucleophiles.
Major Products Formed:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
3-Acetamido-4,6-dichloro-2-nitrobenzoic acid finds applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3-Acetamido-4,6-dichloro-2-nitrobenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, influencing its ability to bind to enzymes and receptors. The exact molecular targets and pathways vary depending on the specific application and context.
Comparison with Similar Compounds
4-Acetamido-3-nitrobenzoic acid
3-Acetamido-2,4,6-triiodobenzoic acid
3-Acetamido-4-nitrobenzoic acid
Properties
IUPAC Name |
3-acetamido-4,6-dichloro-2-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O5/c1-3(14)12-7-5(11)2-4(10)6(9(15)16)8(7)13(17)18/h2H,1H3,(H,12,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDGMNSJMXWBCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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